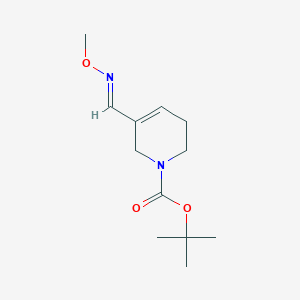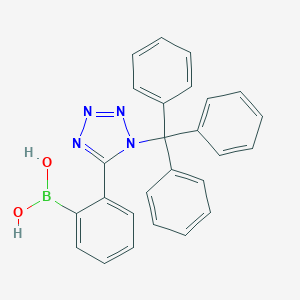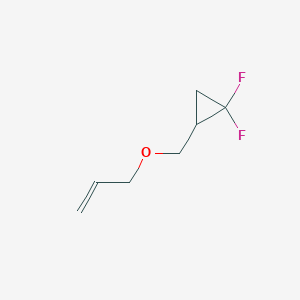
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane, also known as DFP, is a cyclopropane compound that has been used extensively in scientific research. DFP is a highly reactive compound that can be used as a building block for the synthesis of a wide range of organic compounds.
Mécanisme D'action
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane is a highly reactive compound that can undergo a variety of chemical reactions. The mechanism of action of 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane depends on the specific reaction that it undergoes. For example, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can undergo nucleophilic substitution reactions, where the propargyl alcohol group is replaced by a nucleophile. 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can also undergo addition reactions with other compounds, such as alkenes and alkynes.
Effets Biochimiques Et Physiologiques
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been shown to have a variety of biochemical and physiological effects. For example, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, which can result in overstimulation of cholinergic receptors and subsequent toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a building block for the synthesis of a wide range of organic compounds. 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane is also relatively easy to synthesize and purify. However, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has some limitations for use in lab experiments. It is a highly toxic compound that can be dangerous if not handled properly. Additionally, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can be difficult to handle due to its high reactivity and volatility.
Orientations Futures
There are several future directions for research on 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane. One area of research is the development of new synthetic methods for 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane and its derivatives. Another area of research is the investigation of the mechanism of action of 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane and its effects on biological systems. Additionally, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane and its derivatives could be explored as potential drug candidates for the treatment of various diseases.
Méthodes De Synthèse
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane can be synthesized by the reaction of 1,1-difluoro-2-(bromomethyl)cyclopropane with propargyl alcohol. The reaction is carried out in the presence of a base such as potassium carbonate. The reaction proceeds via a substitution reaction, where the bromine atom is replaced by the propargyl alcohol group. The resulting product is 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane, which can be purified by distillation or chromatography.
Applications De Recherche Scientifique
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane is a versatile building block that can be used to synthesize a wide range of compounds with different properties and functions. For example, 1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane has been used to synthesize antiviral drugs, anticancer drugs, and insecticides.
Propriétés
Numéro CAS |
154413-34-0 |
|---|---|
Nom du produit |
1,1-Difluoro-2-(prop-2-enoxymethyl)cyclopropane |
Formule moléculaire |
C7H10F2O |
Poids moléculaire |
148.15 g/mol |
Nom IUPAC |
1,1-difluoro-2-(prop-2-enoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10F2O/c1-2-3-10-5-6-4-7(6,8)9/h2,6H,1,3-5H2 |
Clé InChI |
BNCQITRDZYMQSL-UHFFFAOYSA-N |
SMILES |
C=CCOCC1CC1(F)F |
SMILES canonique |
C=CCOCC1CC1(F)F |
Synonymes |
Cyclopropane, 1,1-difluoro-2-[(2-propenyloxy)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)
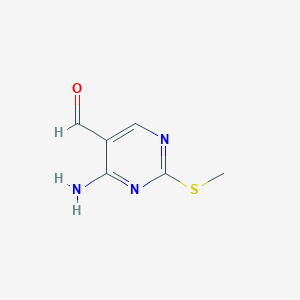
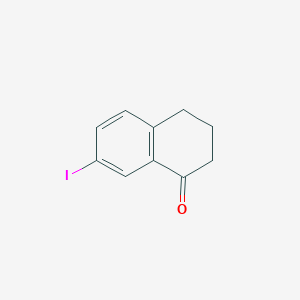
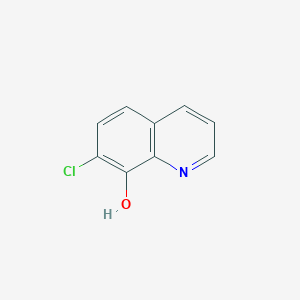
![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)
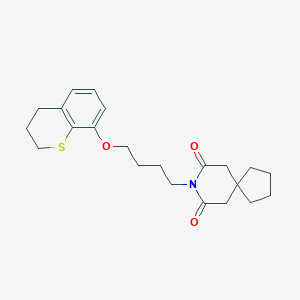
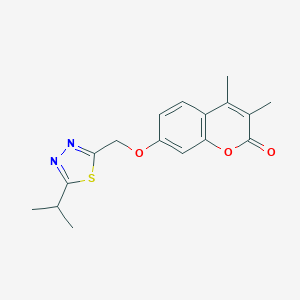
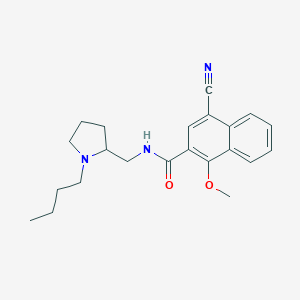
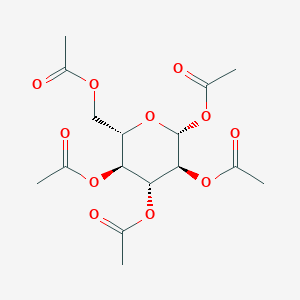
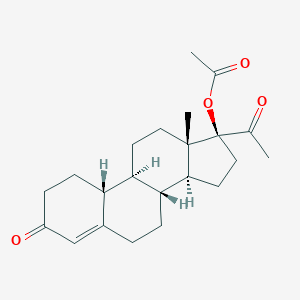
![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)
![4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B131992.png)
